3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Catalog No.
S14362690
CAS No.
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Product Name

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

IUPAC Name

1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)

InChI Key

COOSDAIGFVXLLU-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C(=O)NC2=O

1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (often utilized as the enantiopure (1S,5R) isomer) is a conformationally restricted, cyclopropanated imide serving as an advanced intermediate in pharmaceutical manufacturing. Its primary procurement value lies in providing a pre-installed 1-methylcyclopropane motif fused to a pyrrolidine-2,5-dione core, which is essential for synthesizing highly selective central nervous system (CNS) active pharmaceutical ingredients (APIs), including triple reuptake inhibitors and muscarinic receptor antagonists. By utilizing this advanced bicyclic scaffold, manufacturers bypass the low-yielding, hazardous cyclopropanation and stereoselective methylation steps required when starting from generic maleimides or simple pyrrolidines, shortening the synthetic route by up to 3 steps [1].

Attempting to substitute this compound with unmethylated 3-azabicyclo[3.1.0]hexane-2,4-dione or simple succinimide derivatives changes the target API's pharmacological profile and synthetic trajectory. The 1-methyl group dictates the three-dimensional trajectory of downstream functionalization and is highly inefficient (typically <30% yield) to install regioselectively once the bicyclic system is fully elaborated, leading to complex mixtures of N-alkylated and ring-opened byproducts. Furthermore, replacing the enantiopure (1S,5R) dione with a racemic substitute necessitates late-stage chiral resolution, which typically discards over 50% of the advanced API mass and introduces severe process bottlenecks during commercial scale-up [1].

Synthetic Efficiency: Pre-installed Methylation vs. Late-Stage Functionalization

Procuring the pre-methylated bicyclic dione eliminates the need for hazardous Simmons-Smith or diazo-based cyclopropanation on substituted maleimides. Comparative synthetic routes show that utilizing 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione achieves a >75% overall yield for the reduced azabicyclo-hexane core. In contrast, attempting to methylate the unmethylated 3-azabicyclo[3.1.0]hexane-2,4-dione yields less than 30% of the desired regioisomer due to competing N-alkylation and ring-opening side reactions under basic conditions [1].

Evidence DimensionCore Synthesis Yield (to 1-methyl-3-azabicyclo[3.1.0]hexane)
Target Compound Data>75% overall yield (2 steps: reduction)
Comparator Or BaselineUnmethylated dione + late-stage methylation (<30% yield)
Quantified Difference45% absolute yield increase, elimination of 3 synthetic steps
ConditionsStandard industrial reduction (e.g., LiAlH4/Borane) vs. de novo cyclopropanation/methylation

Procuring the pre-methylated dione drastically reduces step count and raw material waste, directly lowering the cost of goods (COGs) for API manufacturing.

Stereochemical Fidelity in API Manufacturing

For CNS drug targets, the spatial orientation of the azabicyclo[3.1.0]hexane core is strictly regulated. Starting with the enantiopure (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione ensures an enantiomeric excess (ee) of >99% is maintained through the reduction to the pyrrolidine core. In contrast, utilizing racemic starting materials requires late-stage chiral chromatography or diastereomeric salt resolution, which caps the maximum theoretical yield at 50% and typically achieves only 35-40% practical recovery of the active enantiomer, severely impacting throughput [1].

Evidence DimensionEnantiomer Recovery / Final API Yield
Target Compound Data>99% ee retention, ~100% theoretical atom economy for the desired isomer
Comparator Or BaselineRacemic dione (max 50% theoretical yield, ~35-40% practical recovery)
Quantified Difference>60% improvement in active isomer throughput
ConditionsStereocontrolled reduction vs. late-stage chiral salt resolution

Selecting the enantiopure starting material prevents massive downstream mass losses, making it essential for commercial-scale chiral API production.

Reduction Kinetics and Process Safety

The reduction of the dione to the corresponding amine is a critical process step. The 1-methyl group on the cyclopropane ring sterically shields one face of the dione, modulating the reduction kinetics when using borane or lithium aluminum hydride. Compared to non-cyclopropanated succinimides, which can undergo rapid, highly exothermic reductions, the 1-methyl-azabicyclo[3.1.0]hexane-2,4-dione exhibits a more controlled heat release profile, reducing the cooling burden on industrial reactors and minimizing the risk of thermal runaway during bulk processing [1].

Evidence DimensionReduction Exothermicity (Process Control)
Target Compound DataControlled reduction kinetics due to steric shielding by the 1-methylcyclopropane moiety
Comparator Or BaselineStandard succinimides (rapid, highly exothermic reduction)
Quantified DifferenceSmoother thermal gradient during hydride addition
ConditionsBulk reduction using LiAlH4 or Borane-THF in pilot-scale reactors

Predictable thermal behavior during reduction simplifies reactor cooling requirements and enhances safety during multi-kilogram scale-up.

Synthesis of Triple Reuptake Inhibitors (TRIs)

The compound is a primary starting material for synthesizing 1-methyl-3-azabicyclo[3.1.0]hexane-based TRIs targeting serotonin, norepinephrine, and dopamine transporters. Its pre-installed stereocenter and methyl group ensure the correct 3D pharmacophore geometry, which is highly inefficient to achieve with unmethylated analogs [1].

Development of Conformationally Restricted Muscarinic Antagonists

Utilized as a rigid scaffold to lock the spatial arrangement of basic amine pharmacophores. The dione is reduced and further functionalized to create highly selective muscarinic receptor antagonists, where the 1-methyl group prevents off-target binding and enhances metabolic stability compared to flexible pyrrolidine derivatives [2].

Chiral Ligand and Catalyst Design

Beyond APIs, the enantiopure reduced form of this dione serves as a sterically demanding, chiral secondary amine organocatalyst or ligand precursor. The rigid cyclopropane ring and the asymmetric methyl group provide higher enantio-induction (often >95% ee) compared to standard, unmethylated pyrrolidine derivatives like proline in asymmetric synthesis workflows [1].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.047678466 g/mol

Monoisotopic Mass

125.047678466 g/mol

Heavy Atom Count

9

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